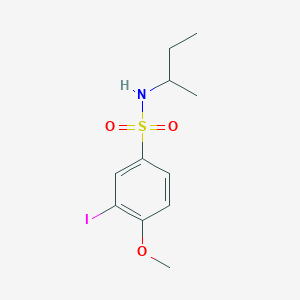![molecular formula C14H18N2O4S3 B305218 N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305218.png)
N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide, commonly known as DTPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTPS belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and diuretic properties. However, DTPS has a unique chemical structure that makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of DTPS is not fully understood, but it is believed to act through multiple pathways. One of the primary mechanisms of action is the inhibition of carbonic anhydrase IX, an enzyme that is overexpressed in cancer cells. By inhibiting this enzyme, DTPS can disrupt the pH balance in cancer cells, leading to their death. DTPS has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins. By inhibiting these enzymes, DTPS can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects
DTPS has been shown to have various biochemical and physiological effects, depending on the target tissue and the dosage used. In cancer cells, DTPS has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the pH balance. Inflammatory cells, DTPS has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In autoimmune disorders, DTPS has been shown to suppress the immune response, leading to reduced tissue damage.
实验室实验的优点和局限性
DTPS has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one of the limitations of DTPS is its potential toxicity, which can limit its use in vivo. Additionally, DTPS has a relatively short half-life, requiring frequent dosing in animal models.
未来方向
The potential therapeutic applications of DTPS are vast, and there are several future directions for scientific research. One area of interest is the development of DTPS derivatives that can improve its pharmacokinetic properties, such as its half-life and toxicity. Additionally, DTPS can be used in combination with other compounds to enhance its therapeutic efficacy. Another future direction is the investigation of DTPS in other disease models, such as neurological disorders and infectious diseases.
Conclusion
In conclusion, N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide is a promising compound for scientific research due to its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a viable candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. While there are some limitations to its use, DTPS has several advantages for lab experiments and has the potential to be developed into a clinically relevant therapeutic agent.
合成方法
The synthesis of DTPS involves the reaction of 4-(diethylsulfamoyl)aniline with thiophene-2-sulfonyl chloride in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of DTPS as a white crystalline solid. The synthesis of DTPS has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
科学研究应用
DTPS has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the primary areas of interest is cancer treatment, where DTPS has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. DTPS has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation in various animal models. Additionally, DTPS has been investigated for its potential use in treating autoimmune disorders, such as multiple sclerosis, where it has shown to suppress the immune response.
属性
产品名称 |
N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide |
|---|---|
分子式 |
C14H18N2O4S3 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H18N2O4S3/c1-3-16(4-2)23(19,20)13-9-7-12(8-10-13)15-22(17,18)14-6-5-11-21-14/h5-11,15H,3-4H2,1-2H3 |
InChI 键 |
NBWDEJVYMHJBGH-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



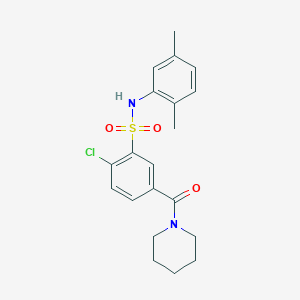
![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)
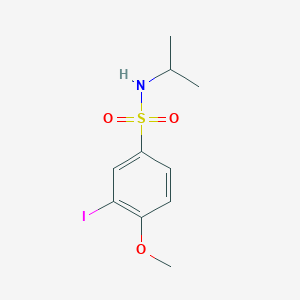
![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)
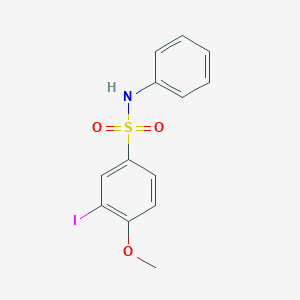
amino]benzamide](/img/structure/B305150.png)
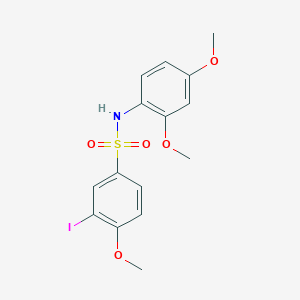
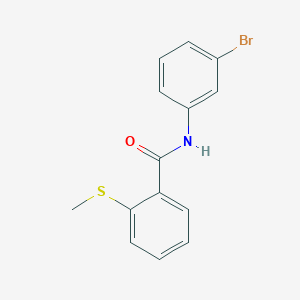
![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305155.png)
![2-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305156.png)
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305157.png)
